molecular formula C17H16N6O9 B13835419 1,3-Bis(2,4-dinitrophenyl)-1,3-diethylurea CAS No. 4596-98-9

1,3-Bis(2,4-dinitrophenyl)-1,3-diethylurea

Cat. No.: B13835419
CAS No.: 4596-98-9
M. Wt: 448.3 g/mol
InChI Key: GZRUZYZDXWDVPQ-UHFFFAOYSA-N
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Description

1,3-Bis(2,4-dinitrophenyl)-1,3-diethylurea is a chemical compound known for its unique structure and properties It consists of two 2,4-dinitrophenyl groups attached to a diethylurea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2,4-dinitrophenyl)-1,3-diethylurea typically involves the reaction of 2,4-dinitrophenyl isocyanate with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2C6H3(NO2)2NCO+H2NCH2CH3C6H3(NO2)2NHCONHCH2CH32 \, \text{C}_6\text{H}_3(\text{NO}_2)_2\text{NCO} + \text{H}_2\text{NCH}_2\text{CH}_3 \rightarrow \text{C}_6\text{H}_3(\text{NO}_2)_2\text{NHCONHCH}_2\text{CH}_3 2C6​H3​(NO2​)2​NCO+H2​NCH2​CH3​→C6​H3​(NO2​)2​NHCONHCH2​CH3​

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The industrial process also involves purification steps to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2,4-dinitrophenyl)-1,3-diethylurea undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 2,4-diaminophenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1,3-Bis(2,4-dinitrophenyl)-1,3-diethylurea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Bis(2,4-dinitrophenyl)-1,3-diethylurea involves its interaction with molecular targets through its nitro and urea groups. The nitro groups can participate in redox reactions, while the urea backbone can form hydrogen bonds with target molecules. These interactions can affect the function of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(2,4-dinitrophenyl)urea: Similar structure but lacks the diethyl groups.

    1,3-Bis(2,4-dinitrophenyl)thiourea: Similar structure but contains a sulfur atom instead of oxygen in the urea group.

    2,4-Dinitrophenylhydrazine: Contains a single 2,4-dinitrophenyl group attached to a hydrazine moiety.

Uniqueness

1,3-Bis(2,4-dinitrophenyl)-1,3-diethylurea is unique due to the presence of both 2,4-dinitrophenyl groups and the diethylurea backbone. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

CAS No.

4596-98-9

Molecular Formula

C17H16N6O9

Molecular Weight

448.3 g/mol

IUPAC Name

1,3-bis(2,4-dinitrophenyl)-1,3-diethylurea

InChI

InChI=1S/C17H16N6O9/c1-3-18(13-7-5-11(20(25)26)9-15(13)22(29)30)17(24)19(4-2)14-8-6-12(21(27)28)10-16(14)23(31)32/h5-10H,3-4H2,1-2H3

InChI Key

GZRUZYZDXWDVPQ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N(CC)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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